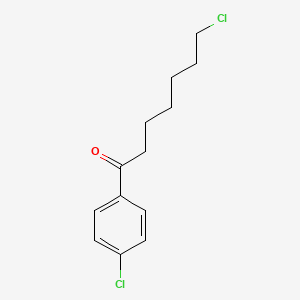

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

Übersicht

Beschreibung

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro-substituted phenyl group and a heptane chain with a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane typically involves the reaction of 4-chlorobenzyl chloride with a suitable heptane derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 4-chlorobenzyl chloride reacts with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then reacted with a heptanone derivative to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

Oxidation: Formation of 7-chloro-1-(4-chlorophenyl)heptanoic acid.

Reduction: Formation of 7-chloro-1-(4-chlorophenyl)heptanol.

Substitution: Formation of derivatives where the chloro groups are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for versatile modifications, making it valuable in the development of new chemical entities. The compound can participate in various reactions, including nucleophilic substitutions and cyclizations, enabling the creation of diverse derivatives for further study.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Research indicates that this compound may influence inflammatory pathways, possibly offering therapeutic benefits in conditions characterized by excessive inflammation.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its pharmacological properties:

- Drug Development : The compound's ability to interact with biological targets suggests potential applications in drug discovery. Its structural features may facilitate the design of new drugs aimed at treating infections or inflammatory diseases.

- Mechanism of Action : The chloro-substituted phenyl group may interact with hydrophobic pockets in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions could modulate enzyme or receptor activity, leading to various biological effects.

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes where specific chemical functionalities are required.

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties revealed that the compound could inhibit cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. This suggests its utility in developing treatments for conditions such as arthritis and other inflammatory disorders.

Wirkmechanismus

The mechanism of action of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The chloro-substituted phenyl group can interact with hydrophobic pockets in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Chloro-1-(4-bromophenyl)-1-oxoheptane: Similar structure but with a bromine atom instead of chlorine.

7-Chloro-1-(4-fluorophenyl)-1-oxoheptane: Similar structure but with a fluorine atom instead of chlorine.

7-Chloro-1-(4-methylphenyl)-1-oxoheptane: Similar structure but with a methyl group instead of chlorine.

Uniqueness

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is unique due to the presence of two chloro groups, which can significantly influence its reactivity and interactions with other molecules. The specific positioning of these groups can affect the compound’s chemical and biological properties, making it distinct from its analogs.

Biologische Aktivität

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is a chlorinated ketone with the molecular formula C₁₃H₁₆Cl₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of derivatives that exhibit antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its applications, methods of synthesis, and relevant research findings.

The compound features a heptane backbone with a ketone functional group and two chlorine atoms attached to the phenyl ring. Its unique structural properties contribute to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆Cl₂O |

| Molecular Weight | 259.17 g/mol |

| Structure | Chlorinated ketone |

Synthesis and Applications

This compound serves as a precursor in various synthetic pathways, leading to compounds with significant biological activities.

Thiazole Derivatives

The compound can be reacted with thiourea and substituted thioamides to produce thiazole derivatives, which have shown promising antifungal and antibacterial activities. Preliminary screenings indicate significant inhibition zones against various microbial strains.

Quinoxaline Derivatives

In oncology, it can be utilized to synthesize quinoxaline derivatives that target cancer cell lines. These derivatives have demonstrated in vitro anti-proliferative activity against several cancer types, indicating their potential as therapeutic agents.

1,4-Dihydrobenzo[e][1,2,4]triazines

The compound also plays a role in synthesizing 1,4-dihydrobenzo[e][1,2,4]triazines. These materials exhibit high thermal stability and antibacterial properties, making them suitable for medical applications.

Biological Activity Studies

Research has focused on the biological activity of derivatives synthesized from this compound:

Antimicrobial Activity

Quantitative data from antimicrobial screenings have shown that thiazole derivatives exhibit significant antibacterial properties against strains such as E. coli and S. aureus. The inhibition zones measured during these studies indicate a strong potential for these compounds in treating bacterial infections.

Antifungal Activity

In vitro tests have revealed that certain derivatives demonstrate antifungal activity against Candida species. The effectiveness of these compounds suggests they could be developed into new antifungal agents.

Anticancer Activity

Quinoxaline derivatives synthesized from this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate a dose-dependent reduction in cell viability, highlighting their potential as anticancer agents.

Case Studies

Several studies illustrate the biological activity of compounds derived from this compound:

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of thiazole derivatives.

- Method : Disk diffusion method against standard bacterial strains.

- Results : Significant inhibition zones were recorded for several derivatives, suggesting strong antibacterial properties.

-

Study on Antifungal Activity :

- Objective : To assess antifungal potential against Candida albicans.

- Method : Broth microdilution method.

- Results : Certain derivatives exhibited minimum inhibitory concentrations (MIC) below clinically relevant thresholds.

-

Study on Anticancer Activity :

- Objective : To investigate the cytotoxic effects of quinoxaline derivatives.

- Method : MTT assay on MCF-7 and HeLa cell lines.

- Results : A notable decrease in cell viability was observed at varying concentrations of the tested compounds.

Eigenschaften

IUPAC Name |

7-chloro-1-(4-chlorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMGNGNUMRNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622005 | |

| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76852-66-9 | |

| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.